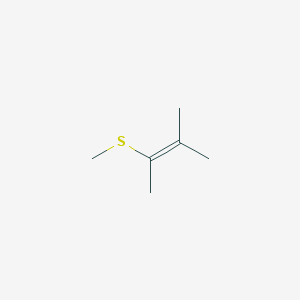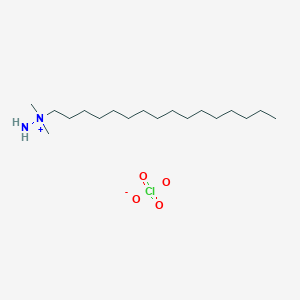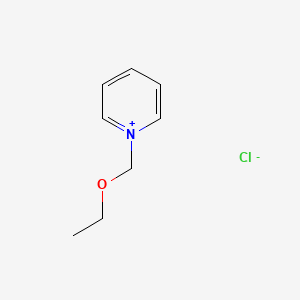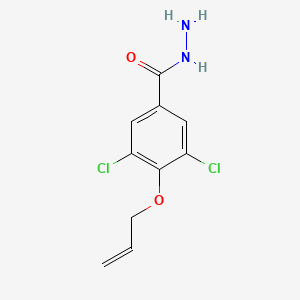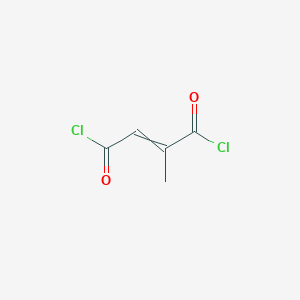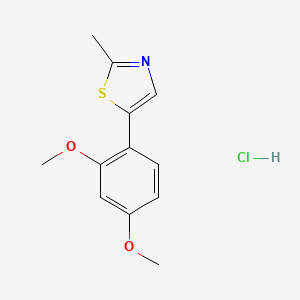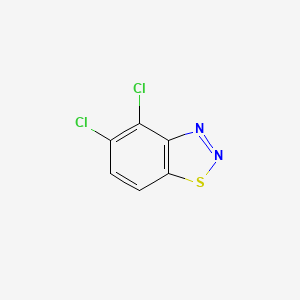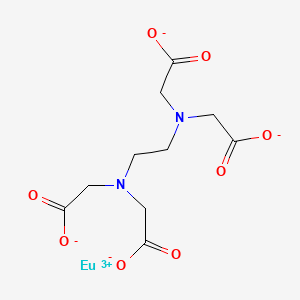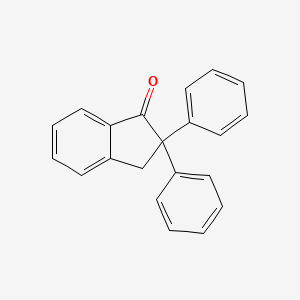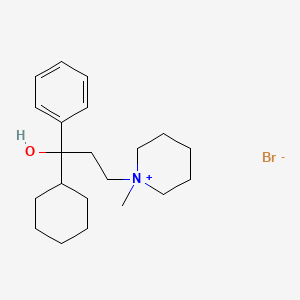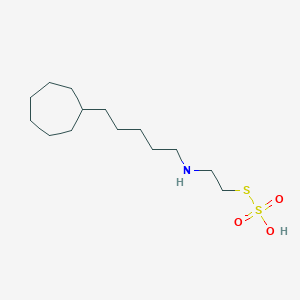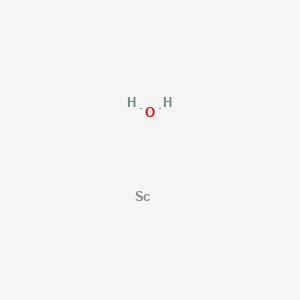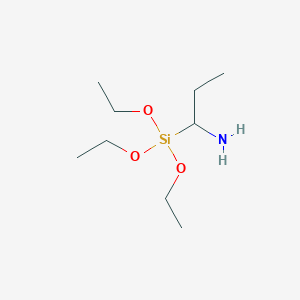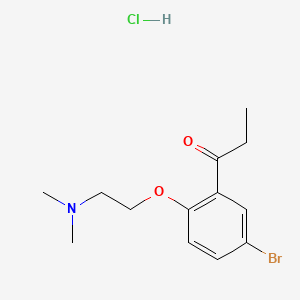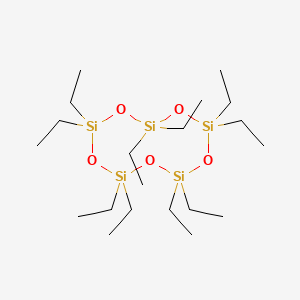
Cyclopentasiloxane, decaethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentasiloxane, decaethyl- is an organosilicon compound with the chemical formula C10H30O5Si5 . It is a colorless and odorless liquid that is slightly volatile. This compound is commonly used in various industrial and consumer applications due to its unique properties, such as low surface tension, high thermal stability, and excellent spreading capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentasiloxane, decaethyl- is typically synthesized through the hydrolysis of dimethyldichlorosilane. The hydrolysis process produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, the cyclic siloxanes, including cyclopentasiloxane, decaethyl-, can be separated by distillation .
Industrial Production Methods
In industrial settings, the production of cyclopentasiloxane, decaethyl- involves the use of dimethyldichlorosilane as a starting material. The hydrolysis reaction is carried out under controlled conditions to ensure the formation of the desired cyclic siloxanes. The resulting mixture is then subjected to distillation to isolate cyclopentasiloxane, decaethyl- in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentasiloxane, decaethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert cyclopentasiloxane, decaethyl- into lower molecular weight siloxanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various substituted siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Lower molecular weight siloxanes.
Substitution: Substituted siloxanes with various functional groups.
Aplicaciones Científicas De Investigación
Cyclopentasiloxane, decaethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Widely used in the production of personal care products, such as skin creams, cosmetics, shampoos, deodorants, and conditioners. .
Mecanismo De Acción
The mechanism of action of cyclopentasiloxane, decaethyl- involves its interaction with various molecular targets and pathways. In personal care products, it acts as an emollient, providing a smooth and silky texture to the skin and hair. It forms a protective barrier on the skin, preventing moisture loss and enhancing the delivery of active ingredients. In industrial applications, its low surface tension and high spreading capabilities allow it to effectively clean and dissolve contaminants .
Comparación Con Compuestos Similares
Cyclopentasiloxane, decaethyl- can be compared with other similar compounds, such as:
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar properties but a different molecular structure.
Dodecamethylcyclohexasiloxane: A larger cyclic siloxane with higher molecular weight and different physical properties.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical reactivity.
Cyclopentasiloxane, decaethyl- is unique due to its specific molecular structure, which provides a balance of volatility, thermal stability, and spreading capabilities, making it suitable for a wide range of applications .
Propiedades
Número CAS |
18766-20-6 |
|---|---|
Fórmula molecular |
C20H50O5Si5 |
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10-decaethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C20H50O5Si5/c1-11-26(12-2)21-27(13-3,14-4)23-29(17-7,18-8)25-30(19-9,20-10)24-28(15-5,16-6)22-26/h11-20H2,1-10H3 |
Clave InChI |
QSRINYFVPGFLSO-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


